2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the amino group to a different functional group.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to increase the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(6-fluoropyridin-3-yl)acetaldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-fluoropyridin-4-yl)ethan-1-ol
- 2-Amino-2-(6-chloropyridin-3-yl)ethan-1-ol
- 2-Amino-2-(6-bromopyridin-3-yl)ethan-1-ol
Uniqueness
2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s stability and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-amino-2-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2 |
InChI Key |
MBNUBIXCAKWNQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)F |
Origin of Product |
United States |
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